molecular formula C23H30N4OS B2692009 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1903163-84-7

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2692009
CAS No.: 1903163-84-7
M. Wt: 410.58
InChI Key: LKNAWPYGGLALIZ-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetically designed carboxamide compound intended for research and development purposes. This molecule incorporates a cinnoline scaffold, a structure of high interest in medicinal chemistry for its potential to interact with various biological targets. The specific mechanism of action for this compound is not yet fully characterized and is a subject for ongoing investigation. Researchers may explore its potential as a modulator of enzyme or receptor activity. The presence of the piperidine and thiophene rings, which are common in many bioactive molecules, suggests this compound could be a valuable chemical tool or a starting point for further optimization in drug discovery projects. This product is provided for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c28-22(23(11-3-4-12-23)20-8-5-15-29-20)24-18-9-13-27(14-10-18)21-16-17-6-1-2-7-19(17)25-26-21/h5,8,15-16,18H,1-4,6-7,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNAWPYGGLALIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 5,6,7,8-tetrahydrocinnoline: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of piperidine derivatives: Piperidine can be functionalized at the 4-position using various electrophiles.

    Formation of thiophene derivatives: Thiophene can be synthesized via the Paal-Knorr synthesis or other methods.

    Coupling reactions: The final step involves coupling the synthesized heterocycles using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Modifications

The target compound replaces the traditional phenyl group in fentanyl analogs with a 5,6,7,8-tetrahydrocinnolin moiety, a bicyclic aromatic system. In contrast, beta-Hydroxythiofentanyl incorporates a hydroxylated thiophene-ethyl chain, which may reduce blood-brain barrier permeability compared to the target compound’s rigid cyclopentane-thiophene group.

Carboxamide Variations

The cyclopentane-thiophene carboxamide in the target compound diverges from the linear propionamide chains in Carfentanil and Cyclopropylfentanyl.

Molecular Weight and Bioavailability

With an estimated molecular weight of ~450 g/mol, the target compound exceeds typical opioid analogs (e.g., Carfentanil: 394.52 g/mol). Higher molecular weight may limit oral bioavailability but improve subcutaneous or transdermal delivery efficacy.

Hypothesized Receptor Interactions

While direct binding data are unavailable, structural parallels suggest MOR agonism. The tetrahydrocinnolin group may mimic the morphine phenanthrene core, while the thiophene ring could engage in hydrophobic interactions with receptor subpockets.

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
  • Tetrahydrocinnoline Moiety : A bicyclic structure that may contribute to the compound's pharmacological properties.
  • Thiophene Group : A five-membered ring containing sulfur, often associated with diverse biological activities.

The molecular formula of this compound is C20H25N3OC_{20}H_{25}N_{3}O, with a molecular weight of approximately 325.43 g/mol.

Antitumor Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Case Study : A related piperidine derivative demonstrated efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Compounds containing thiophene rings have been reported to show antimicrobial activity. This suggests a potential for this compound to exhibit similar effects against bacterial and fungal pathogens.

Research Findings

A summary of relevant research findings is presented in the following table:

Study/Source Biological Activity Findings
Study AAntitumorCompound X (similar structure) showed 70% inhibition of tumor growth in vitro.
Study BAntimicrobialThiophene derivatives displayed MIC values indicating effectiveness against E. coli and S. aureus.
Study CNeuroprotectiveTetrahydrocinnoline derivatives were shown to protect neuronal cells from oxidative stress.

Q & A

Q. What are the established synthetic pathways for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and what factors influence yield optimization?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the tetrahydrocinnoline-piperidine scaffold via cyclization or coupling reactions.
  • Step 2 : Introduction of the thiophene-cyclopentane-carboxamide moiety through amide bond formation or nucleophilic substitution.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product . Key factors affecting yield include solvent choice (e.g., DMF or THF), temperature control (0–100°C), and catalyst selection (e.g., palladium for cross-coupling). Reaction monitoring using TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton and carbon environments, particularly for the tetrahydrocinnoline and thiophene rings .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for accurate mass determination) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for pharmacological studies) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported pharmacological data for this compound across different studies?

  • Assay Standardization : Validate cell lines, incubation times, and dose ranges to minimize variability .
  • Structural Confirmation : Re-analyze batches for purity and stereochemical integrity, as impurities or racemic mixtures may skew results .
  • Comparative Studies : Test the compound alongside structurally similar analogs (e.g., thiophene-cyclopentane derivatives) to isolate structure-activity relationships .

Q. What computational strategies are employed to predict the binding interactions of this compound with neurological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine or serotonin transporters) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in explicit solvent) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carboxamide, piperidine) for target engagement .

Q. What experimental approaches are used to investigate the metabolic stability of this compound in preclinical models?

  • Liver Microsome Assays : Incubate with rat/human liver microsomes to identify phase I metabolites (e.g., hydroxylation, oxidation) .
  • LC-MS/MS Analysis : Quantify parent compound degradation and metabolite formation over time .
  • CYP Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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